molecular formula C7H14ClNO3 B13561289 2-(2-Amino-3-hydroxypropyl)cyclopropane-1-carboxylicacidhydrochloride

2-(2-Amino-3-hydroxypropyl)cyclopropane-1-carboxylicacidhydrochloride

Cat. No.: B13561289
M. Wt: 195.64 g/mol
InChI Key: XYTDZWGTGHVWHJ-UHFFFAOYSA-N
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Description

2-(2-Amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride is a cyclopropane amino acid with significant biological and chemical properties. This compound, with the molecular formula C7H14ClNO3 and a molecular weight of 195

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives.

Scientific Research Applications

2-(2-Amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride has significant applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play crucial roles in these interactions, potentially affecting enzyme activity, receptor binding, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropane amino acids and derivatives with amino and hydroxyl groups. Examples include:

  • 2-Aminocyclopropane-1-carboxylic acid
  • 3-Hydroxycyclopropane-1-carboxylic acid

Uniqueness

2-(2-Amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and cyclopropane ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c8-5(3-9)1-4-2-6(4)7(10)11;/h4-6,9H,1-3,8H2,(H,10,11);1H

InChI Key

XYTDZWGTGHVWHJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)CC(CO)N.Cl

Origin of Product

United States

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